(+)-Vincadifformine(1+)

Description

Overview of Aspidosperma Alkaloids in Natural Product Chemistry

The Aspidosperma alkaloids are a prominent subfamily of MIAs, characterized by a specific carbon skeleton. nih.govresearchgate.net These compounds are of great interest in natural product chemistry due to their complex, polycyclic structures which pose significant challenges to synthetic chemists, thereby stimulating the development of novel synthetic methods. nih.govcnrs.fr Many Aspidosperma alkaloids exhibit potent biological activities, making them attractive targets for drug discovery. rsc.org The biosynthesis of these alkaloids often proceeds through key intermediates, with (+)-vincadifformine being a central branching point. nih.gov

Historical Context of (+)-Vincadifformine(1+) Research

The investigation of (+)-Vincadifformine(1+) is deeply rooted in the broader history of research on Vinca alkaloids. nih.gov The discovery of the potent anti-cancer agents, vinblastine (B1199706) and vincristine, in the mid-20th century from Catharanthus roseus (Madagascar periwinkle) sparked extensive research into the other alkaloids present in the plant. researchgate.net It was during this period of intense phytochemical exploration that vincadifformine (B1218849) was first isolated and its structure determined. acs.org Subsequent research focused on its crucial role as a biosynthetic precursor to other important alkaloids, such as vindoline (B23647), a key component of vinblastine. researchgate.net

Role of (+)-Vincadifformine(1+) in the Broader Alkaloid Landscape

In the complex biosynthetic network of MIAs, (+)-Vincadifformine(1+) holds a critical position as a key intermediate. researchgate.net It is not typically an end product but serves as a crucial branch point in the pathways leading to other major classes of alkaloids, including both Aspidosperma and Iboga types. researchgate.net In Catharanthus roseus, separate hydrolases act on a common reactive intermediate to produce Aspidosperma skeletons with opposite specific rotations, namely (+)-vincadifformine and (-)-tabersonine. nih.govresearchgate.net The formation of (+)-vincadifformine is a pivotal step in a distinct branch of the MIA biosynthetic pathway. nih.govresearchgate.net Its significance is further highlighted by its role as a direct precursor to other biologically active alkaloids. researchgate.net

Data Tables

Table 1: Key Properties of Vincadifformine

| Property | Value |

| Molecular Formula | C21H26N2O2 |

| Molecular Weight | 338.4 g/mol |

| Class | Aspidosperma Alkaloid |

| Natural Sources | Found in various species of the Apocynaceae family, such as Catharanthus roseus, Vinca minor, and Alstonia spatulata. ebi.ac.uknih.gov |

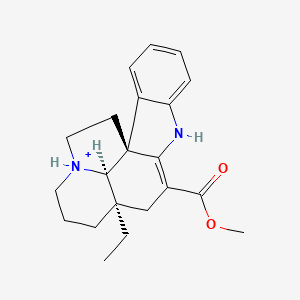

Structure

3D Structure

Properties

Molecular Formula |

C21H27N2O2+ |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

methyl (1S,12R,19R)-12-ethyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/p+1/t19-,20-,21-/m1/s1 |

InChI Key |

GIGFIWJRTMBSRP-NJDAHSKKSA-O |

Isomeric SMILES |

CC[C@]12CCC[NH+]3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

Canonical SMILES |

CCC12CCC[NH+]3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Characterization Methodologies of + Vincadifformine 1+

Botanical Sources and Distribution

(+)-Vincadifformine(1+) has been identified in a variety of plant species, primarily within the Apocynaceae family, which is renowned for being a rich source of indole (B1671886) alkaloids. semanticscholar.orgnih.gov Notable botanical sources include:

Catharanthus roseus : This plant, commonly known as the Madagascar periwinkle, is famous for producing the anticancer dimeric alkaloids vinblastine (B1199706) and vincristine. It also serves as a source of various other monomeric indole alkaloids, including vincadifformine (B1218849). researchgate.net

Vinca minor : Often called the lesser periwinkle, Vinca minor has a long history in traditional medicine. cuni.cz Phytochemical investigations have revealed the presence of vincadifformine alongside other alkaloids like vincamine (B1683053). ebi.ac.ukebi.ac.uk

Kopsia arborea : This species has been the subject of considerable phytochemical interest, leading to the isolation of numerous indole alkaloids. semanticscholar.orgresearchgate.net Studies on the twigs of Kopsia arborea have confirmed the presence of vincadifformine. ebi.ac.ukresearchgate.net

Alstonia yunnanensis : The genus Alstonia is a significant source of structurally diverse MIAs. researchgate.netdokumen.pub (+)-Vincadifformine(1+) has been isolated from the whole plant of Alstonia yunnanensis. researchgate.netdntb.gov.ua

The distribution of (+)-Vincadifformine(1+) extends to other species as well, such as Rhazya stricta and Alstonia spathulata. ebi.ac.ukmdpi.com

Table 1: Botanical Sources of (+)-Vincadifformine(1+)

| Botanical Source | Family | Plant Part |

| Catharanthus roseus | Apocynaceae | - |

| Vinca minor | Apocynaceae | Leaves ebi.ac.uk |

| Kopsia arborea | Apocynaceae | Twigs ebi.ac.ukresearchgate.net |

| Alstonia yunnanensis | Apocynaceae | Whole plant researchgate.net |

| Rhazya stricta | Apocynaceae | Leaves mdpi.com |

| Alstonia spathulata | Apocynaceae | Leaves and stem-bark ebi.ac.uk |

Advanced Isolation Techniques for (+)-Vincadifformine(1+) and its Analogues

The isolation of (+)-Vincadifformine(1+) from complex plant extracts requires a multi-step purification process. Modern chromatographic techniques are indispensable for obtaining the compound in high purity.

Medium-Pressure Liquid Chromatography (MPLC) : MPLC is often used as an initial fractionation step to separate the crude alkaloid extract into less complex fractions. For instance, in the study of Alstonia yunnanensis, the total alkaloidal extract was first fractionated on a silica (B1680970) gel column, followed by MPLC on an ODS (octadecylsilane) column.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in its preparative and semi-preparative modes, is a powerful tool for the final purification of alkaloids. nih.gov Reverse-phase HPLC (RP-HPLC) with ODS columns is commonly employed. For example, fractions obtained from MPLC of Alstonia yunnanensis extracts were further purified by preparative RP-HPLC to yield pure vincadifformine analogues.

Sephadex LH-20 Chromatography : This size-exclusion chromatography medium is particularly effective for separating compounds based on their molecular size in organic solvents. cytivalifesciences.comsigmaaldrich.com It is frequently used in the purification of alkaloids and other natural products. nih.gov In the isolation of alkaloids from Alstonia yunnanensis, Sephadex LH-20 column chromatography was used to purify fractions before the final HPLC step.

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

The definitive identification and structural characterization of (+)-Vincadifformine(1+) rely on a combination of sophisticated spectroscopic and crystallographic techniques.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. rsc.orgnd.edu A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle of (+)-Vincadifformine(1+).

1D NMR (¹H and ¹³C) : The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. mdpi.comspectrabase.com

2D NMR :

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish spin systems within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) : These experiments identify protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule. researchgate.net

The comprehensive analysis of these NMR data allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of the alkaloid. researchgate.net

Table 2: Representative ¹³C NMR Data for Vincadifformine

| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| 2 | 108.9 |

| 3 | 148.8 |

| 5 | 50.1 |

| 6 | 36.3 |

| 7 | 53.6 |

| 8 | 132.8 |

| 9 | 123.6 |

| 10 | 119.2 |

| 11 | 121.3 |

| 12 | 128.2 |

| 13 | 139.7 |

| 14 | 30.1 |

| 15 | 22.8 |

| 16 | 44.4 |

| 18 | 7.6 |

| 19 | 32.7 |

| 20 | 51.5 |

| 21 | 52.8 |

| C=O | 167.9 |

| OCH₃ | 50.8 |

| Data sourced from publicly available spectral databases and literature. spectrabase.com |

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.govnih.gov

MS (Mass Spectrometry) : Provides the molecular weight of the compound based on its mass-to-charge ratio (m/z).

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) : This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. uzh.chresearchgate.net For vincadifformine, HR-ESI-MS would show a protonated molecular ion [M+H]⁺ consistent with the formula C₂₁H₂₇N₂O₂. ebi.ac.ukresearchgate.net

UPLC/MS/QTOF (Ultra-Performance Liquid Chromatography/Mass Spectrometry/Quadrupole Time-of-Flight) : This hyphenated technique combines the separation power of UPLC with the high-resolution mass analysis of a QTOF mass spectrometer. It is used for the analysis of complex mixtures, such as plant extracts, and can help in the identification of known compounds like vincadifformine by comparing retention times and mass spectra with reference standards. mdpi.comresearchgate.net

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule. ijcce.ac.irmalvernpanalytical.com For (+)-Vincadifformine(1+), obtaining a suitable crystal allows for the precise determination of bond lengths, bond angles, and the absolute configuration of its stereocenters. The crystal structure of vincadifformine has been reported, confirming its molecular geometry and stereochemistry. nih.gov

These spectroscopic techniques provide information about the electronic structure and stereochemistry of the molecule.

UV (Ultraviolet) Spectroscopy : The UV spectrum of vincadifformine is characteristic of its indole chromophore, showing absorption maxima that are useful for its detection and quantification. dntb.gov.uampg.de

ECD (Electronic Circular Dichroism) Spectroscopy : ECD is a powerful chiroptical technique that is highly sensitive to the stereochemistry of a molecule. chiralabsxl.comnih.gov The ECD spectrum of (+)-Vincadifformine(1+) provides a unique fingerprint that can be used to determine its absolute configuration by comparing the experimental spectrum with theoretically calculated spectra. dntb.gov.uampg.dersc.org

X-ray Diffraction Analysis

Stereochemical Assignment and Chirality

The intricate three-dimensional arrangement of atoms in (+)-Vincadifformine(1+), a member of the Aspidosperma alkaloid family, defines its significant biological and chemical properties. beilstein-journals.org The molecule possesses a complex pentacyclic framework with three contiguous stereocenters, two of which are all-carbon quaternary centers. beilstein-journals.org The determination of its specific spatial configuration, or stereochemistry, is crucial for understanding its interactions with biological systems and for its synthesis.

The absolute configuration of a chiral molecule describes the precise 3D arrangement of its atoms in space. For (+)-Vincadifformine, this has been established through a combination of chiroptical and spectroscopic methods, as well as total synthesis. nih.govnih.gov

Detailed Research Findings

The stereochemical assignment of (+)-Vincadifformine and its enantiomer, (-)-vincadifformine, has been a subject of numerous studies. The two enantiomers are non-superimposable mirror images of each other and, while indistinguishable by NMR spectroscopy, they exhibit opposite specific rotation values. sci-hub.seresearchgate.net

One of the primary techniques for determining the absolute configuration of chiral molecules is X-ray crystallography. wikipedia.org This method provides a definitive three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions and their spatial relationships. wikipedia.org The crystal structure of vincadifformine has been determined, providing concrete evidence of its stereochemical arrangement. nih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. chiralabsxl.commgcub.ac.in ORD measures the change in optical rotation of a substance with the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light. mgcub.ac.inbhu.ac.in The resulting spectra, often referred to as Cotton effect curves, are characteristic of a particular stereoisomer and can be used to assign the absolute configuration by comparing them to the spectra of compounds with known stereochemistry. chiralabsxl.comscribd.com The stereochemistry of (+)-Vincadifformine has been confirmed using these chiroptical methods, which show mirror-image spectra for the (+) and (-) enantiomers. sci-hub.se

Total synthesis, particularly asymmetric synthesis, plays a vital role in confirming the absolute configuration of natural products. nih.govresearchgate.net By synthesizing a molecule with a specific, known stereochemistry and comparing its properties to the natural compound, chemists can definitively establish the natural product's absolute configuration. nih.gov Several enantioselective total syntheses of (+)-Vincadifformine have been accomplished, solidifying the assignment of its absolute configuration. beilstein-journals.orgnih.gov These synthetic routes often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. nih.govresearchgate.net For instance, an iminium ion cascade reaction has been utilized to construct the core ring system with complete stereochemical control. nih.gov

The chirality of (+)-Vincadifformine arises from its stereogenic centers within its fused pentacyclic structure. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign a descriptor (R or S) to each chiral center, providing a systematic nomenclature for its absolute configuration. libretexts.org The established absolute configuration for the naturally occurring (+)-vincadifformine is crucial for understanding its biosynthetic pathways and its role as a precursor to other important alkaloids. sci-hub.senih.govresearchgate.net

Data Tables

Table 1: Chiroptical Data for Vincadifformine Enantiomers

| Enantiomer | Specific Rotation ([α]D) | Key CD Maxima |

|---|---|---|

| (+)-Vincadifformine | Positive | Data not specifically available in search results |

| (-)-Vincadifformine | Negative | Data not specifically available in search results |

This table illustrates the opposite chiroptical properties of the two enantiomers of vincadifformine. The specific rotation values have opposite signs, and their CD spectra are mirror images of each other, which is characteristic of enantiomeric pairs. sci-hub.se

Table 2: Key Stereochemical Assignment Methodologies for (+)-Vincadifformine

| Methodology | Principle | Contribution to Stereochemical Assignment |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. wikipedia.org | Provides a definitive and unambiguous determination of the absolute configuration. nih.gov |

| Optical Rotatory Dispersion (ORD) | Measures the change of optical rotation with the wavelength of light. mgcub.ac.inbhu.ac.in | The shape and sign of the ORD curve (Cotton effect) are characteristic of a specific enantiomer. scribd.com |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. chiralabsxl.commgcub.ac.in | Provides a "fingerprint" spectrum for a chiral molecule, allowing for comparison with known standards or theoretical calculations. chiralabsxl.combiorxiv.org |

| Asymmetric Total Synthesis | Laboratory synthesis of a chiral molecule with a defined stereochemistry. nih.govresearchgate.net | Confirms the absolute configuration by comparing the synthetic molecule's properties with the natural product. beilstein-journals.orgnih.gov |

This table summarizes the principal techniques used to elucidate the three-dimensional structure of (+)-Vincadifformine.

Biosynthetic Pathways of + Vincadifformine 1+

Precursor Compounds and Early Stages of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

The journey to (+)-vincadifformine begins with fundamental building blocks derived from primary metabolism. The entire class of monoterpenoid indole alkaloids originates from the condensation of an indole moiety and a terpenoid moiety. researchgate.net

Tryptophan : This aromatic amino acid serves as the biochemical precursor for the indole component of all MIAs. wikipedia.org Through the action of the enzyme tryptophan decarboxylase (TDC), tryptophan is converted into tryptamine (B22526). researchgate.net

Strictosidine (B192452) : The crucial, unifying step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin. researchgate.net This reaction is catalyzed by the enzyme strictosidine synthase (STR), yielding the central precursor 3-α(S)-strictosidine. researchgate.net All monoterpenoid indole alkaloids, including (+)-vincadifformine, are derived from strictosidine, which is recognized as the key gateway molecule to this diverse class of natural products. acs.org Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to produce a highly reactive aglycone, which initiates the various branches of the MIA pathway. nih.gov

| Precursor | Origin Pathway | Role in MIA Biosynthesis |

| Tryptophan | Shikimate Pathway | Source of the indole ring; converted to tryptamine. wikipedia.orgresearchgate.net |

| Geraniol (B1671447) | MEP Pathway | Starting molecule for the monoterpenoid unit; converted to secologanin. researchgate.netnih.gov |

| Strictosidine | MIA Pathway | Central intermediate formed from the condensation of tryptamine and secologanin. researchgate.netacs.org |

Enzymatic Transformations Leading to (+)-Vincadifformine(1+)

From the central intermediate strictosidine, the pathway branches to generate the diverse skeletons of the MIA family. The formation of (+)-vincadifformine occurs through a specific enzymatic route that diverges from the pathways leading to other major alkaloids like catharanthine (B190766) and tabersonine (B1681870).

The biosynthesis of Aspidosperma and Iboga-type alkaloids proceeds through the intermediate 19-E-geissoschizine. nih.gov Further enzymatic steps lead to the formation of O-acetylstemmadenine, a key branching point intermediate. nih.gov The conversion of O-acetylstemmadenine is critical and requires the sequential action of two key enzymes to generate a common reactive intermediate destined for cyclization. sci-hub.seresearchgate.net

O-Acetylstemmadenine Oxidase (ASO) : This enzyme catalyzes the oxidation of O-acetylstemmadenine (OAS) to form reactive acetylated intermediates. uniprot.orgnih.gov

Geissoschizine Synthase (GS) : This enzyme exhibits a dual function. In addition to its role in producing geissoschizine earlier in the pathway, it also acts on the product generated by ASO. nih.govebi.ac.uk The combined action of ASO and GS produces a highly reactive intermediate that serves as the substrate for several downstream cyclases. nih.gov The elucidation of the roles of ASO and GS was crucial to completing the understanding of the canonical pathway to vinblastine (B1199706) precursors. ebi.ac.uk

The fate of the reactive intermediate generated by ASO and GS is determined by a family of four homologous α/β hydrolase-like enzymes (HL1-HL4). sci-hub.seresearchgate.net These enzymes have lost their ancestral hydrolytic activity and instead function as scaffolds or cyclases, catalyzing regio- and enantiodivergent [4+2] cycloaddition reactions to form the distinct alkaloid skeletons. sci-hub.sepnas.orgnih.gov The formation of the (+)-vincadifformine Aspidosperma skeleton is specifically catalyzed by HL3 and HL4. sci-hub.se

Incubation of O-acetylstemmadenine with ASO, GS, and either HL3 or HL4 in the presence of the cofactor NADPH results in the formation of (+)-vincadifformine. sci-hub.seresearchgate.net This confirmed that these specific hydrolases are responsible for directing the biosynthesis toward the (+)-enantiomer of the vincadifformine (B1218849) scaffold. sci-hub.se

The hydrolases HL1-HL4 represent a critical branching point in MIA biosynthesis, channelling a single common precursor into structurally distinct alkaloid families. sci-hub.seresearchgate.net

Catharanthine (Iboga-type) : Hydrolase 1 (HL1), also known as Catharanthine Synthase (CS), facilitates a cycloaddition reaction to form the Iboga-type alkaloid catharanthine. researchgate.netpnas.org

(-)-Tabersonine (Aspidosperma-type) : Hydrolase 2 (HL2), also known as Tabersonine Synthase (TS), directs the cyclization towards the Aspidosperma-type alkaloid (-)-tabersonine, a precursor to vindoline (B23647). researchgate.netpnas.org

(+)-Vincadifformine (Aspidosperma-type) : Hydrolases 3 and 4 (HL3, HL4) catalyze the formation of (+)-vincadifformine, an enantiomer of the vincadifformine skeleton that is structurally distinct from (-)-tabersonine. sci-hub.seresearchgate.netnih.gov

This enzymatic divergence clearly indicates that the pathway to (+)-vincadifformine branches off from the pathway to (-)-tabersonine and catharanthine at the cyclization step of the common intermediate derived from O-acetylstemmadenine. sci-hub.senih.gov

| Enzyme | Substrate (Upstream) | Product | Alkaloid Class |

| HL1 (CS) | ASO/GS Product | Catharanthine | Iboga |

| HL2 (TS) | ASO/GS Product | (-)-Tabersonine | Aspidosperma |

| HL3 / HL4 | ASO/GS Product | (+)-Vincadifformine | Aspidosperma |

Specific Hydrolases (HL1-HL4) in the Formation of Aspidosperma Skeletons

Downstream Biosynthetic Products and Metabolic Fates of (+)-Vincadifformine(1+)

Once formed, (+)-vincadifformine can serve as a substrate for further enzymatic modifications, leading to a variety of other complex alkaloids. These downstream pathways often involve tailoring enzymes like hydroxylases and acetyltransferases that decorate the core skeleton.

Research has identified several alkaloids that are biosynthetically derived from (+)-vincadifformine, particularly in the roots of Catharanthus roseus and in Vinca minor.

(+)-Minovincinine and (+)-Echitovenine : In the roots of C. roseus, a distinct, three-step enantiomer-specific pathway converts (+)-vincadifformine into (+)-echitovenine, a major acetylated MIA in that organ. researchgate.netnih.gov

The first step is catalyzed by (+)-vincadifformine 19-hydroxylase (V19H) , a cytochrome P450 enzyme that specifically hydroxylates the (+)-enantiomer of vincadifformine to produce (+)-minovincinine. sci-hub.seresearchgate.netnih.gov This enzyme shows high substrate specificity and is not active on the (-)-enantiomer. sci-hub.se

The second step involves the O-acetylation of (+)-minovincinine by minovincinine-O-acetyltransferase (MAT) to form (+)-echitovenine. researchgate.netnih.gov Like V19H, MAT is specific for the (+)-enantiomer. nih.gov

Minovincine : Minovincine is another Aspidosperma alkaloid found in Vinca minor that is structurally related to minovincinine, suggesting it lies in the same downstream metabolic pathway. researchgate.net

Vincamine (B1683053) : Vincamine is an Eburnane-type alkaloid known for its pharmacological activities. It is widely postulated that vincadifformine is the natural precursor to vincamine in plants like Vinca minor. nih.govmdpi.com This natural conversion is proposed to involve the formation of an epoxide on the vincadifformine skeleton, followed by rearrangement. nih.govmdpi.com While the specific enzymes for this transformation in plants have not yet been fully identified, the conversion has been achieved through semi-synthetic chemical methods, such as ozonation or pyrolysis of vincadifformine, which supports the precursor-product relationship. unimi.itrsc.orgresearchgate.net

Δ14-Vincamine : This is a related Eburnane alkaloid, though its direct biosynthetic linkage from (+)-vincadifformine is less characterized than that of vincamine.

| Starting Compound | Key Enzyme(s) | Product(s) | Plant/Context |

| (+)-Vincadifformine | V19H (hydroxylase) | (+)-Minovincinine | C. roseus roots researchgate.netnih.gov |

| (+)-Minovincinine | MAT (acetyltransferase) | (+)-Echitovenine | C. roseus roots researchgate.netnih.gov |

| Vincadifformine | Proposed: Epoxidase/Rearrangement enzymes (in vivo); Ozonation (in vitro) | Vincamine | V. minor (postulated) nih.govmdpi.com; Semi-synthesis unimi.itrsc.org |

Enzymatic Systems for Further Derivatization (e.g., V19H, MAT)

The biosynthetic pathway of (+)-vincadifformine does not terminate with its formation. Instead, it serves as a substrate for further enzymatic modifications, leading to a greater diversity of monoterpenoid indole alkaloids (MIAs). Two key enzymes involved in this derivatization are (+)-vincadifformine 19-hydroxylase (V19H) and minovincinine-19-O-acetyltransferase (MAT). scholaris.canih.gov

(+)-Vincadifformine 19-hydroxylase (V19H) is a cytochrome P450 enzyme that plays a crucial role in the hydroxylation of (+)-vincadifformine at the C19 position, yielding (+)-minovincinine. scholaris.caresearchgate.net This enzyme is notably root-specific in Catharanthus roseus and exhibits a high degree of substrate specificity. scholaris.casci-hub.se V19H exclusively acts on the (+)-enantiomer of vincadifformine and does not convert (-)-tabersonine or (-)-vincadifformine. scholaris.casci-hub.se This enantiomer-specificity is a critical determinant in directing the metabolic flux towards a distinct branch of aspidosperma-type MIAs. scholaris.casci-hub.se The gene encoding V19H shows significant homology to tabersonine-3-oxygenase (T3O), another cytochrome P450 involved in the vindoline pathway in the leaves of C. roseus. scholaris.ca

Minovincinine-19-O-acetyltransferase (MAT) is an acetyl-coenzyme A-dependent O-acetyltransferase responsible for the subsequent step in the derivatization pathway. nih.govnih.gov This enzyme catalyzes the 19-O-acetylation of (+)-minovincinine to produce (+)-echitovenine. nih.govuniprot.orgmdpi.com Similar to V19H, MAT also demonstrates substrate specificity, preferentially utilizing the (+)-vincadifformine derivative. scholaris.ca The expression of the MAT gene is predominantly localized in the cortical cells of the root tip. nih.govnih.govuniprot.org The coordinated action of V19H and MAT exemplifies a "mirroring biosynthetic route" that parallels the conversion of (-)-tabersonine to its own set of derivatives in different parts of the plant. nih.govmdpi.com

The table below summarizes the key enzymes involved in the derivatization of (+)-Vincadifformine.

| Enzyme | Abbreviation | Function | Substrate | Product | Cellular Localization |

| (+)-Vincadifformine 19-hydroxylase | V19H | Hydroxylation | (+)-Vincadifformine | (+)-Minovincinine | Root |

| Minovincinine-19-O-acetyltransferase | MAT | Acetylation | (+)-Minovincinine | (+)-Echitovenine | Root cortical cells |

Regulation of Biosynthesis (e.g., Gene expression analysis, elicitor treatment like methyl jasmonate)

The biosynthesis of (+)-vincadifformine and its derivatives is a tightly regulated process, influenced by both developmental cues and environmental stimuli. Gene expression analysis and the application of elicitors like methyl jasmonate (MeJA) have provided significant insights into these regulatory mechanisms.

Gene Expression Analysis:

Transcriptomic studies in Vinca minor and Catharanthus roseus have been instrumental in identifying and characterizing the genes encoding the enzymes of the MIA biosynthetic pathway. nih.govnih.gov By analyzing the co-expression of genes, researchers can predict and validate the functions of new biosynthetic genes. nih.govnih.gov For instance, the identification of a V. minor tabersonine/vincadifformine 16-O-methyltransferase (Vm16OMT) was achieved through homology-based searches using known C. roseus genes as a reference. nih.govnih.gov

Gene expression analyses have also revealed the tissue-specific localization of the biosynthetic pathways. In C. roseus, the genes for the later steps of vindoline biosynthesis, which derives from (-)-tabersonine, are primarily expressed in the leaves. scholaris.ca In contrast, the genes for the derivatization of (+)-vincadifformine, such as V19H and MAT, are expressed in the roots. scholaris.canih.govnih.gov This spatial separation of pathways underscores the complex regulatory network governing MIA production in the plant.

Elicitor Treatment with Methyl Jasmonate (MeJA):

Methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, has been shown to be a potent elicitor of MIA biosynthesis. nih.govacs.orgebi.ac.uk Treatment of Vinca minor leaves with MeJA leads to a significant alteration in the alkaloid profile. nih.govacs.orgebi.ac.uk Specifically, the levels of (+)-vincadifformine and vincamine dramatically decrease, while the concentrations of other alkaloids, such as minovincinine and minovincine, increase. nih.govacs.orgebi.ac.uk This suggests that MeJA treatment enhances the expression or activity of enzymes downstream of (+)-vincadifformine, such as V19H and MAT, thereby promoting the conversion of (+)-vincadifformine into its derivatives. nih.govresearchgate.netresearchgate.net The use of MeJA as an elicitor provides a valuable tool for studying the regulatory mechanisms of MIA biosynthesis and for potentially increasing the production of specific, low-abundance alkaloids. nih.govebi.ac.uk

The table below details the impact of Methyl Jasmonate (MeJA) on the alkaloid profile in Vinca minor.

| Alkaloid | Change in Concentration upon MeJA Treatment | Postulated Role |

| (+)-Vincadifformine | Dramatic Reduction | Precursor |

| Vincamine | Dramatic Reduction | Precursor |

| Minovincinine | High Increase | Derivative of (+)-Vincadifformine |

| Minovincine | High Increase | Derivative of Minovincinine |

| 9-methoxyvincamine | High Increase | Derivative of Vincamine |

| 10-hydroxycathofoline | Unaltered | - |

| Strictamine | Unaltered | - |

Chemical Synthesis and Analog Design Strategies for + Vincadifformine 1+ and Its Core Skeleton

Total Synthesis Approaches (Racemic and Enantioselective)

The total synthesis of vincadifformine (B1218849), a member of the Aspidosperma alkaloid family, has been a significant area of research, leading to the development of both racemic and enantioselective strategies. These approaches often feature innovative cascade reactions, the use of common intermediates for divergent synthesis, and key cyclization methods to construct the complex pentacyclic framework.

Cascade Reaction Methodologies

Cascade reactions, which form multiple bonds in a single operation, offer an efficient route to complex molecules like vincadifformine. acs.org These reactions are prized for their economic and environmental advantages. acs.org

Domino Michael/Mannich/N-alkylation: A notable asymmetric domino sequence involving a Michael addition, a Mannich reaction, and an N-alkylation has been developed to rapidly assemble the tetrahydrocarbazole framework of Aspidosperma alkaloids. nih.govacs.org This method has been successfully applied to the concise total syntheses of (–)-vincadifformine, (–)-aspidospermidine, and (–)-tabersonine in 10 or 11 steps. nih.govacs.org A key aspect of this strategy is the deprotonation of an imine to form a metallodienamine, which then participates in a vinylogous Michael addition. thieme-connect.com The subsequent Mannich reaction proceeds with high diastereoselectivity. thieme-connect.com

Iminium Ion-Enamine Cascade: An iminium ion-triggered cascade reaction has been utilized in the asymmetric total synthesis of (+)-vincadifformine. acs.orgresearchgate.netnih.gov This strategy involves the coupling of a chiral 3,3-disubstituted piperidine (B6355638) imine with a 2,3-disubstituted indole (B1671886) derivative. researchgate.net In a single step, this cascade constructs two new rings, two stereogenic centers, and three new sigma bonds with complete stereochemical control. acs.orgresearchgate.netnih.gov

Suzuki–Miyaura Cross-Coupling/Diels–Alder Cascade: A concise strategy for synthesizing several Aspidosperma alkaloids, including (±)-vincadifformine, employs a Suzuki–Miyaura cross-coupling to create a 2-vinyl indole. acs.orgacs.orgnih.govacs.org This intermediate then undergoes a Diels–Alder cascade reaction with butyn-2-one to form a pyrroloindoline intermediate. acs.orgacs.orgnih.govacs.org This cascade approach allows for the construction of a significant portion of the ring system in a highly efficient manner. acs.org

[4+2] Cycloaddition: Stereoselective intermolecular [4+2] cycloaddition is a key feature in a divergent asymmetric total synthesis of (+)-vincadifformine and other Aspidosperma alkaloids. acs.orgnih.govacs.org This reaction establishes the C–E ring system, creating one all-carbon quaternary stereocenter and two bridged contiguous cis-stereocenters. nih.govacs.org Another approach utilizes a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition of a 1,3,4-oxadiazole, forming three new rings and four new C-C bonds in a single step. nih.govresearchgate.net

Common Intermediate Strategies and Divergent Synthesis

The use of a common intermediate is a powerful strategy that allows for the synthesis of multiple natural products from a single, advanced precursor. acs.org This divergent approach is particularly valuable for accessing the structural diversity of the Aspidosperma alkaloids.

A key tricyclic ketone has been used as a common intermediate in a uniformly strategic total synthesis of (+)-vincadifformine and 13 other related natural products. acs.orgnih.gov This intermediate is constructed efficiently and can be divergently elaborated to access various members of the alkaloid family. acs.org Another divergent approach starts from a single δ-lactam building block to synthesize (±)-vincadifformine and four other Aspidosperma alkaloids in under 10 linear steps. nih.gov This strategy hinges on the late-stage generation of a reactive enamine from a stable indole-linked δ-lactam via an iridium(I)-catalyzed reduction. nih.gov

Furthermore, a molecular scaffold, indole–valerolactam, has served as a common intermediate for the synthesis of five structurally diverse Aspidosperma alkaloids, including vincadifformine. rsc.org The divergent manipulation of this intermediate is controlled by incorporating conformational and electronic constraints that influence the chemoselectivity of the derived iminium ion. rsc.org A concise, divergent route to several Aspidosperma alkaloids has also been developed based on a cascade and a common intermediate strategy, where the intermediate contains the full framework of the alkaloids. acs.orgacs.orgnih.govacs.orgresearchgate.netfigshare.com

Key Cyclization Reactions and Ring Formations

The construction of the characteristic ring system of vincadifformine relies on several key cyclization reactions.

Fischer Indolization: This classic method is employed to construct the A–B ring system (the indole core) in a divergent asymmetric total synthesis of (+)-vincadifformine and related alkaloids. acs.orgnih.govacs.org

Ring-Closing Metathesis (RCM): RCM is a crucial step in preparing the D-ring of the tetrahydrocarbazole framework in the synthesis of (–)-vincadifformine. nih.govacs.orgresearchgate.netebi.ac.uk

Spirocyclization: The Bosch-Rubiralta spirocyclization is utilized to form the C-ring in a domino Michael/Mannich/N-alkylation approach to (–)-vincadifformine. nih.govresearchgate.netebi.ac.uk Another strategy involves a radical addition/spirocyclization cascade of tryptamine-derived isocyanides to access spiroindoline derivatives. acs.org

Semisynthesis from Precursors or Related Alkaloids

Semisynthesis, starting from naturally abundant precursors, offers an alternative and often more direct route to vincadifformine and its analogues.

From Tabersonine (B1681870): A common approach involves the catalytic hydrogenation of tabersonine to yield vincadifformine. patsnap.comgoogle.com This process is a key step in the industrial semi-synthesis of vincamine (B1683053), where tabersonine is first converted to vincadifformine. google.com The use of a stable Pd/C catalyst for the hydrogenation reaction is a notable improvement in this process. patsnap.com Tabersonine, readily available from natural sources, serves as a versatile starting material for the semisynthesis of a variety of Aspidosperma terpenoid alkaloids, including those with modified indole rings. rsc.org

From other Precursors: Novel (-)- and (+)-rhazinilam derivatives have been prepared from (+)-vincadifformine and (-)-tabersonine. nih.gov Additionally, photoredox catalysis has been employed in the semisynthesis of (−)-pseudovincadifformine from catharanthine (B190766). acs.org

Synthetic Routes to Analogues and Modified Vincadifformine Scaffolds

The development of synthetic routes to analogues and modified scaffolds of vincadifformine is crucial for exploring structure-activity relationships.

A divergent asymmetric total synthesis has been developed to produce not only (+)-vincadifformine but also a range of related natural products, including (−)-quebrachamine, (+)-aspidospermidine, and (−)-aspidospermine, from a common tricyclic ketone intermediate. acs.org This strategy allows for the creation of a library of structurally diverse Aspidosperma alkaloids. acs.org Furthermore, a series of Aspidosperma terpenoid alkaloids with various oxygen-based substituents on the indole ring have been prepared via semisynthesis from tabersonine, enabling the investigation of how these modifications affect their biological activity. rsc.org The synthesis of D-ring substituted rhazinilam (B1252179) analogues from (+)-vincadifformine has also been reported. nih.gov

Methodological Advancements in Indole Alkaloid Synthesis Applied to Vincadifformine-type Structures

Recent advancements in synthetic methodologies have significantly impacted the synthesis of complex indole alkaloids like vincadifformine.

Cascade Reactions: The development of novel cascade reactions, such as the domino Michael/Mannich/N-alkylation sequence and the iminium ion-enamine cascade, has enabled the rapid and stereocontrolled construction of the intricate Aspidosperma framework. acs.orgnih.govacs.orgresearchgate.netebi.ac.uk A Suzuki-Miyaura cross-coupling followed by a Diels-Alder cascade has also proven to be a powerful strategy. acs.orgnih.gov

Divergent Synthesis: The strategic use of common intermediates allows for the divergent synthesis of a wide array of Aspidosperma alkaloids from a single precursor, showcasing the efficiency of this approach. acs.orgnih.govrsc.org

Catalysis: The application of organocatalysis, such as the use of thiourea-phosphonium salts in Mannich-type reactions, has been instrumental in achieving high enantioselectivity in the total synthesis of (+)-vincadifformine. researchgate.netnih.govresearchgate.net Iridium(I)-catalyzed reductions have also been key in generating reactive enamine intermediates for divergent syntheses. nih.gov

Flow Chemistry and Photoredox Catalysis: Modern techniques like flow electrochemistry and photoredox catalysis are emerging as powerful tools for alkaloid manipulation, as demonstrated in the semisynthesis of related alkaloids. acs.org

These methodological advancements continue to push the boundaries of what is possible in the synthesis of vincadifformine and other structurally complex natural products.

Structure Activity Relationship Sar Studies and Rational Design of + Vincadifformine 1+ Derivatives

Impact of Structural Modifications on Biological Activity

The biological activity of monoterpenoid indole (B1671886) alkaloids (MIAs), including vincadifformine (B1218849), is closely tied to their chemical scaffolds, which can be altered through various substitution reactions to produce a wide range of biological effects. researchgate.netnih.gov The modification of these scaffolds is a key strategy for developing new therapeutic agents. nih.gov

A study investigating the antiplasmodial activity of vincadifformine isolated from Aspidosperma pyrifolium and ten of its semi-synthetic derivatives provides a clear example of how structural modifications impact biological function. researchgate.net The derivatives were tested against both chloroquine-resistant (FcM29) and chloroquine-sensitive (Nigerian) strains of Plasmodium falciparum. The results indicated that specific structural changes could enhance the compound's efficacy. Notably, two derivatives exhibited superior antiplasmodial activities compared to the parent vincadifformine. researchgate.net

Below is a data table summarizing the in vitro antiplasmodial activity (IC₅₀) of vincadifformine and its derivatives.

Table 1: Antiplasmodial Activity of Vincadifformine and its Derivatives

| Compound | IC₅₀ (µM) on FcM29 Strain | IC₅₀ (µM) on Nigerian Strain |

|---|---|---|

| Vincadifformine | 12.8 | 24.0 |

| Derivative 4 | 5.3 | 11.4 |

| Derivative 8 | 6.2 | 13.5 |

Data sourced from a study on the in vitro antiplasmodial and cytotoxic activity of vincadifformine and its semisynthetic derivatives. researchgate.net

These findings underscore the potential for designing more effective antimalarial drugs through targeted structural modifications of the vincadifformine scaffold. researchgate.net

Enantiomeric Specificity in Biological Pathways

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. researchgate.net In biological systems, the specific three-dimensional arrangement of a molecule is often critical for its interaction with enzymes and receptors. Consequently, different enantiomers of a compound can have vastly different biological activities.

The biosynthesis of monoterpenoid indole alkaloids in the plant Catharanthus roseus provides a striking example of enantiomeric specificity, particularly in the pathways involving (+)-vincadifformine and its related compounds. sci-hub.se Research has shown that separate, parallel biosynthetic pathways exist for the (+)- and (-)-enantiomers of aspidosperma-type alkaloids. researchgate.netsci-hub.se

This specificity is dictated by the enzymes involved in the biosynthesis. nih.gov For instance, the enzyme (+)-vincadifformine 19-hydroxylase (V19H), a cytochrome P450, specifically acts on (+)-vincadifformine to produce (+)-minovincinine. researchgate.netscholaris.ca It shows no activity towards the (-)-enantiomer of vincadifformine. sci-hub.sescholaris.ca Conversely, another enzyme, (-)-tabersonine 19-hydroxylase (T19H), exclusively hydroxylates (-)-tabersonine and (-)-vincadifformine. researchgate.netscholaris.ca

This enzymatic selectivity continues in subsequent steps. Minovincinine-O-acetyltransferase (MAT) only acetylates the derivative of (+)-vincadifformine, (+)-minovincinine, to form (+)-echitovenine. nih.govscholaris.ca In contrast, tabersonine (B1681870) 19-O-acetyltransferase (TAT) will only acetylate derivatives from the (-)-enantiomer pathway. scholaris.ca This strict substrate specificity defines the distinct biosynthetic routes and prevents crossover between the enantiomeric pathways. researchgate.netnih.gov

Table 2: Enantiomeric Specificity of Enzymes in C. roseus Alkaloid Biosynthesis

| Enzyme | Substrate Enantiomer | Product | Specificity Notes |

|---|---|---|---|

| (+)-Vincadifformine 19-hydroxylase (V19H) | (+)-Vincadifformine | (+)-Minovincinine | Does not accept (-)-vincadifformine or (-)-tabersonine as a substrate. scholaris.ca |

| (-)-Tabersonine 19-hydroxylase (T19H) | (-)-Vincadifformine / (-)-Tabersonine | (-)-Minovincinine / (-)-19-Hydroxytabersonine | Does not accept (+)-vincadifformine as a substrate. researchgate.netscholaris.ca |

| Minovincinine-O-acetyltransferase (MAT) | (+)-Minovincinine | (+)-Echitovenine | Only accepts the (+)-enantiomer substrate. nih.govscholaris.ca |

| Tabersonine 19-O-acetyltransferase (TAT) | (-)-Tabersonine derivatives | Acetylated (-)-derivatives | Only acetylates derivatives from the (-)-enantiomer pathway. scholaris.ca |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgpreprints.org By correlating physicochemical properties (descriptors) of a series of compounds with their known activities, QSAR models can predict the activity of new, untested molecules. unpatti.ac.id

A QSAR analysis was conducted on a series of vincadifformine analogs to determine the structural properties crucial for their antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum. ugm.ac.idresearchgate.net The study utilized various molecular descriptors calculated using semi-empirical computational methods. These descriptors included electronic properties like atomic net charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as steric and constitutional properties like molecular mass and surface area. ugm.ac.id

The analysis resulted in a multilinear regression model that provided the best correlation between the structural descriptors and the antiplasmodial activity (expressed as log(1/IC₅₀)). ugm.ac.id The derived QSAR equation was:

Log (1/IC₅₀) = 9.602.qC1 -17.012.qC2 +6.084.qC3 -19.758.qC5 -6.517.qC6 +2.746.qC7 -6.795.qN +6.59.qC8 -0.190.μ -0.974.ELUMO +0.515.EHOMO -0.274.α +0.029.A -1.673 ugm.ac.id

This equation highlights that the antimalarial activity is significantly influenced by the electronic charge distribution at specific carbon and nitrogen atoms of the vincadifformine core, as well as by the molecule's dipole moment (μ), frontier molecular orbital energies (EHOMO, ELUMO), polarizability (α), and surface area (A). ugm.ac.id

Table 3: Descriptors Used in the QSAR Analysis of Vincadifformine Analogs

| Descriptor Type | Specific Descriptors |

|---|---|

| Electronic | Atomic net charges (q) at various atoms (C1, C2, C3, etc.), Dipole moment (μ), LUMO energy (ELUMO), HOMO energy (EHOMO) |

| Constitutional | Molecular mass (m) |

| Topological/Steric | Surface area (A) |

| Other | Polarizability (α) |

Descriptors calculated by the semi-empirical AM1 method for QSAR analysis. ugm.ac.idresearchgate.net

Future Perspectives in + Vincadifformine 1+ Research

Synthetic Biology Approaches for Enhanced Production

Synthetic biology offers a promising avenue for the sustainable and cost-effective production of complex plant-derived natural products like (+)-vincadifformine(1+). frontiersin.orgd-nb.info By harnessing the power of metabolic engineering, researchers can reconstruct the biosynthetic pathways of these valuable compounds in microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, or in other plant systems. nih.govnih.govmdpi.com This approach circumvents the limitations of traditional chemical synthesis and the low abundance of these compounds in their native plant sources. frontiersin.orgmdpi.com

The core of synthetic biology lies in the design-build-test-learn cycle, which involves the selection and engineering of a suitable production host, the construction of the biosynthetic pathway, and the optimization of individual enzymes. d-nb.info A key strategy involves the overexpression of genes encoding enzymes in the desired biosynthetic pathway while simultaneously inhibiting genes in competing pathways to channel metabolic flux towards the target molecule. frontiersin.org For instance, in the context of monoterpenoid indole (B1671886) alkaloids (MIAs), of which (+)-vincadifformine(1+) is a member, this could involve enhancing the expression of enzymes like geraniol (B1671447) synthase and geranyl pyrophosphate synthase to increase the supply of the terpene precursor. mdpi.comebi.ac.uk

Recent breakthroughs in omics technologies and machine learning are further accelerating the optimization of biosynthetic pathways. frontiersin.org These tools enable a more comprehensive understanding of cellular metabolism and can predict bottlenecks in production, guiding the rational design of engineered strains for enhanced yields. frontiersin.org The ultimate goal is to create "super hosts" with metabolic pathways fine-tuned for the industrial-scale production of bioactive compounds. frontiersin.org The full elucidation of the canonical pathway for MIA assembly opens the door for synthetic biology to manufacture a wide array of these compounds, including those used in cancer treatment. ebi.ac.uk

Interactive Table: Key Considerations in Synthetic Biology for (+)-Vincadifformine(1+) Production

| Consideration | Description | Relevance to (+)-Vincadifformine(1+) |

|---|---|---|

| Host Selection | Choosing an appropriate microbial or plant host for heterologous expression. | E. coli and S. cerevisiae are common choices due to their well-characterized genetics and rapid growth. nih.govmdpi.com |

| Pathway Elucidation | Complete understanding of the biosynthetic genes and enzymes. | While many genes in the MIA pathway are known, some steps leading to (+)-vincadifformine(1+) may still require further characterization. ebi.ac.ukresearchgate.net |

| Metabolic Engineering | Optimizing precursor supply and redirecting metabolic flux. | Enhancing the MEP pathway and the shikimate pathway would increase the availability of precursors for (+)-vincadifformine(1+) synthesis. mdpi.com |

| Enzyme Engineering | Improving the activity and stability of biosynthetic enzymes. | Directed evolution or rational design could be used to enhance the efficiency of key enzymes like vincadifformine (B1218849) synthase. |

| Process Optimization | Fine-tuning fermentation conditions for maximal yield. | Optimizing factors such as temperature, pH, and nutrient feed is crucial for industrial-scale production. |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the high selectivity and specificity of enzymatic reactions with the versatility of traditional organic chemistry, offering a powerful strategy for the efficient and sustainable production of complex molecules like (+)-vincadifformine(1+). mdpi.com This approach leverages biocatalysts, such as isolated enzymes or whole cells, to perform challenging chemical transformations with high enantio- and regioselectivity under mild reaction conditions. mdpi.comrsc.org

The application of biocatalysis in the synthesis of pharmaceuticals and fine chemicals is rapidly expanding, driven by the need for greener and more efficient manufacturing processes. mdpi.comrsc.org For the synthesis of alkaloids, enzymes can be employed for key steps such as asymmetric reductions, hydroxylations, and carbon-carbon bond formations. nih.gov For example, a one-pot sequential chemoenzymatic method has been developed to convert amides into enantiomerically enriched alcohols, a transformation relevant to the synthesis of various alkaloid precursors. nih.gov

In the context of (+)-vincadifformine(1+), a potential chemoenzymatic route could involve the enzymatic resolution of a key chiral intermediate or the stereoselective construction of one of its stereocenters. Furthermore, enzymes from the MIA biosynthetic pathway, such as hydrolases and oxidoreductases, could be employed in vitro to catalyze specific steps in a synthetic sequence. researchgate.netnih.gov The development of scalable flow systems using immobilized enzymes is a promising area that could facilitate the continuous production of (+)-vincadifformine(1+) and its derivatives. nih.gov

Interactive Table: Potential Chemoenzymatic Steps in (+)-Vincadifformine(1+) Synthesis

| Reaction Type | Biocatalyst | Potential Application in (+)-Vincadifformine(1+) Synthesis |

|---|---|---|

| Asymmetric Reduction | Oxidoreductases (e.g., from Saccharomyces cerevisiae) | Stereoselective reduction of a ketone or imine intermediate to establish a key chiral center. |

| Hydrolysis | Hydrolases (e.g., lipases, esterases) | Enantioselective hydrolysis of a racemic ester intermediate to resolve enantiomers. |

| Hydroxylation | Cytochrome P450 monooxygenases | Regio- and stereoselective introduction of a hydroxyl group at a specific position on the vincadifformine scaffold. |

| Glycosylation | Glycosyltransferases | Attachment of sugar moieties to the vincadifformine core to create novel glycosylated derivatives. rsc.org |

| Carbon-Carbon Bond Formation | Aldolases, Pictet-Spenglerases | Enzymatic catalysis of key bond-forming reactions to construct the polycyclic core of vincadifformine. |

Lead Optimization and Derivatization for Drug Discovery (Mechanistic Focus)

The chemical scaffold of (+)-vincadifformine(1+) presents a valuable starting point for lead optimization and derivatization in drug discovery. researchgate.net By synthetically modifying the core structure, it is possible to generate a library of analogs with potentially improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. nih.gov A key focus of this research is to understand the structure-activity relationships (SAR) and the mechanism of action of these new derivatives.

One approach to derivatization involves targeting specific functional groups on the (+)-vincadifformine(1+) molecule for chemical modification. For example, the indole nitrogen, the ester group, or the ethyl side chain could be sites for derivatization. researchgate.net Semisynthetic studies on vincadifformine have already shown that modifications can lead to compounds with altered biological activities. researchgate.net For instance, a study on vincadifformine derivatives revealed that certain modifications led to enhanced antiplasmodial activity. researchgate.net

A mechanistic focus in lead optimization involves designing derivatives that are intended to interact with specific biological targets in a predetermined manner. This could involve creating derivatives that act as covalent inhibitors, allosteric modulators, or that possess improved cell permeability to reach intracellular targets. Understanding how these structural modifications influence the compound's interaction with its target is crucial for rational drug design. The discovery of novel biosynthetic enzymes also opens up possibilities for creating new derivatives through biocatalytic or chemoenzymatic approaches, further expanding the chemical diversity available for drug discovery. researchgate.net

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of monoterpenoid indole alkaloids (MIAs) like (+)-vincadifformine(1+) is a complex process involving numerous enzymatic steps. researchgate.netnih.gov While significant progress has been made in elucidating the MIA pathway in plants like Catharanthus roseus and Vinca minor, there are still gaps in our knowledge, particularly concerning the enzymes responsible for the formation of specific alkaloid skeletons. researchgate.netnih.gov The discovery and characterization of novel biosynthetic enzymes are crucial for several reasons: they provide the genetic tools for synthetic biology approaches, they can be used as biocatalysts for in vitro synthesis, and they offer insights into the evolution of metabolic diversity in plants.

Recent research has identified several key enzymes in the biosynthesis of vincadifformine and related alkaloids. For example, separate hydrolases have been shown to convert a common intermediate into aspidosperma skeletons with opposite stereochemistry, namely (+)-vincadifformine and (-)-tabersonine. researchgate.netnih.gov Furthermore, a specific cytochrome P450 enzyme, (+)-vincadifformine 19-hydroxylase (V19H), has been identified that hydroxylates (+)-vincadifformine to produce (+)-minovincinine. nih.govresearchgate.netsci-hub.se

The discovery of how plants can recycle upstream redox enzymes to generate alternative alkaloid scaffolds highlights the metabolic plasticity of these organisms. nih.govacs.org Future research will likely focus on identifying the remaining uncharacterized enzymes in the (+)-vincadifformine(1+) pathway and in the pathways leading to other structurally related alkaloids. Transcriptomics and gene co-expression analysis in alkaloid-producing plants are powerful tools for identifying candidate genes encoding these novel enzymes. nih.gov The elucidation of these new enzymes and pathways will not only complete our understanding of MIA biosynthesis but also provide new biocatalytic tools for the production of valuable pharmaceuticals. researchgate.net

Interactive Table: Key Enzymes in the Biosynthesis of (+)-Vincadifformine and its Derivatives

| Enzyme | Function | Relevance |

|---|---|---|

| Hydrolases (e.g., HL3, HL4) | Convert a common reactive intermediate to (+)-vincadifformine. researchgate.netnih.govsci-hub.se | Crucial for the formation of the specific (+)-enantiomer of the vincadifformine scaffold. nih.gov |

| (+)-Vincadifformine 19-hydroxylase (V19H) | Catalyzes the hydroxylation of (+)-vincadifformine to (+)-minovincinine. nih.govresearchgate.netsci-hub.se | A key step in the diversification of the vincadifformine scaffold in C. roseus roots. nih.govresearchgate.net |

| Minovincinine-O-acetyltransferase (MAT) | Catalyzes the O-acetylation of (+)-minovincinine to form (+)-echitovenine. nih.govresearchgate.net | The final step in the biosynthesis of the major O-acetylated MIA in C. roseus roots. nih.gov |

| Vincadifformine Synthase (VS1/2) | Catalyzes the formation of vincadifformine. nih.gov | A central enzyme in the biosynthesis of vincadifformine-type alkaloids. nih.gov |

Q & A

Basic: What are the key structural and functional characteristics of (+)-vincadifformine(1+) relevant to its bioactivity?

Answer: (+)-Vincadifformine(1+) is an aspidospermane-type monoterpene indole alkaloid (MIA) with a stereochemically complex pentacyclic framework. Its bioactivity, particularly antiplasmodial properties, is hypothesized to arise from its interaction with heme polymerization pathways in Plasmodium species. Key functional groups (e.g., the indole moiety and hydroxylation patterns) influence its binding affinity and cytotoxicity. Researchers should prioritize spectroscopic validation (NMR, X-ray crystallography) and molecular docking studies to correlate structural motifs with observed bioactivity .

Basic: How is (+)-vincadifformine(1+) typically sourced or synthesized for experimental use?

Answer: The compound is primarily extracted from Vinca minor or synthesized via multi-step alkaloid-focused routes. Semi-synthetic derivatization (e.g., C16 hydroxylation) enhances yield and bioactivity. For laboratory use, ensure purity (>95% by HPLC) and validate stereochemistry via circular dichroism (CD). Biosynthetic pathways in yeast expressing Catharanthus roseus enzymes (e.g., T16H2) offer scalable alternatives for producing derivatives .

Advanced: How can researchers design experiments to address contradictions in (+)-vincadifformine(1+) cytotoxicity data across cell lines?

Answer: Contradictions often stem from variability in cell line sensitivity, assay conditions (e.g., incubation time, concentration gradients), or metabolite interference. To resolve this:

- Standardize assays : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and replicate across labs.

- Control for confounding factors : Include antioxidant agents (e.g., N-acetylcysteine) to isolate oxidative stress effects.

- Leverage omics data : Transcriptomic profiling can identify cell-specific resistance mechanisms .

Advanced: What methodological frameworks are optimal for analyzing the structure-activity relationship (SAR) of (+)-vincadifformine(1+) derivatives?

Answer: Adopt a hybrid approach:

Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to model antiplasmodial IC₅₀ values.

Crystallographic analysis : Resolve ligand-target complexes (e.g., with heme) to identify critical binding residues.

In silico mutagenesis : Simulate structural modifications to predict activity changes.

Cross-validate findings with in vitro assays on prioritized derivatives .

Basic: What are the ethical considerations when using (+)-vincadifformine(1+) in preclinical studies?

Answer: Ensure compliance with institutional animal care guidelines (e.g., ARRIVE 2.0) for in vivo models. For human cell lines, confirm ethical sourcing (e.g., ATCC certifications) and disclose donor consent in publications. Avoid overinterpretation of cytotoxicity data without mechanistic validation to prevent misrepresentation of therapeutic potential .

Advanced: How can researchers mitigate batch-to-batch variability in (+)-vincadifformine(1+) isolation from plant sources?

Answer: Variability arises from seasonal differences in plant alkaloid content. Mitigation strategies:

- Metabolomic profiling : Use LC-MS to quantify precursor alkaloids (e.g., tabersonine) in raw extracts.

- Standardized extraction : Optimize solvent systems (e.g., ethanol/water gradients) and column chromatography parameters.

- Synthetic biology : Engineer microbial strains (e.g., S. cerevisiae) for consistent production .

Advanced: What statistical approaches resolve conflicting data on (+)-vincadifformine(1+)’s mechanism of action in malaria models?

Answer: Apply Bayesian meta-analysis to reconcile in vitro/in vivo discrepancies. Key steps:

Data harmonization : Normalize IC₅₀ values across studies using Z-scores.

Subgroup analysis : Stratify by parasite strain (e.g., P. falciparum 3D7 vs. Dd2).

Pathway enrichment : Identify conserved targets via KEGG or Reactome.

Publish negative results to reduce publication bias .

Basic: How should literature reviews on (+)-vincadifformine(1+) prioritize sources for hypothesis generation?

Answer: Prioritize primary studies with full experimental protocols (e.g., Journal of Natural Products). Use PICO (Population, Intervention, Comparison, Outcome) to frame foreground questions, e.g., “Does C16 hydroxylation enhance antiplasmodial efficacy compared to parent compound?” Exclude non-peer-reviewed preprints and validate chemical data via Reaxys or SciFinder .

Advanced: What strategies optimize the enantiomeric purity of synthetic (+)-vincadifformine(1+) derivatives?

Answer:

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) for preparative separation.

- Asymmetric catalysis : Employ organocatalysts (e.g., cinchona alkaloids) in key cyclization steps.

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate dominant enantiomers .

Advanced: How can researchers validate (+)-vincadifformine(1+)’s proposed synergism with existing antimalarials?

Answer: Design isobologram assays to quantify combination indices (CI):

Dose matrix : Test fixed ratios (e.g., 1:1, 1:3) of (+)-vincadifformine(1+) and artemisinin.

CI calculation : Use CompuSyn software to classify synergism (CI < 1).

Mechanistic follow-up : Assess parasite stage-specific effects via flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.